molecular formula C₁₇H₂₄D₃N₃O₁₇P₂ B1148334 Uridine 5'-Diphospho-N-acetylglucosamine-d3 CAS No. 952753-75-2

Uridine 5'-Diphospho-N-acetylglucosamine-d3

Cat. No.: B1148334
CAS No.: 952753-75-2
M. Wt: 610.37
InChI Key:
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Description

Uridine 5’-Diphospho-N-acetylglucosamine-d3 is a nucleotide sugar and a coenzyme involved in various metabolic processes. It is used by glycosyltransferases to transfer N-acetylglucosamine residues to substrates. This compound plays a crucial role in the biosynthesis of glycosaminoglycans, proteoglycans, and glycolipids, which are essential components of cellular structures and signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: Uridine 5’-Diphospho-N-acetylglucosamine-d3 is synthesized from glucose via the hexosamine biosynthetic pathway. The process involves several enzymatic steps, starting with the conversion of fructose 6-phosphate and glutamine to glucosamine-6-phosphate. This intermediate is then acetylated to form N-acetylglucosamine-6-phosphate, which is subsequently converted to N-acetylglucosamine-1-phosphate. The final step involves the transfer of a uridine diphosphate group to form Uridine 5’-Diphospho-N-acetylglucosamine .

Industrial Production Methods: Industrial production of Uridine 5’-Diphospho-N-acetylglucosamine-d3 typically involves the use of recombinant enzymes. These enzymes are overexpressed in microbial hosts such as Escherichia coli and co-immobilized on agarose beads for practical synthesis . This method allows for efficient and scalable production of the compound.

Chemical Reactions Analysis

Types of Reactions: Uridine 5’-Diphospho-N-acetylglucosamine-d3 undergoes various chemical reactions, including glycosylation, where it acts as a sugar donor. It is also involved in feedback inhibition of the enzyme glutamine:fructose-6-phosphate amidotransferase .

Common Reagents and Conditions: Common reagents used in reactions involving Uridine 5’-Diphospho-N-acetylglucosamine-d3 include glycosyltransferases and nucleotide sugar transporters. The reactions typically occur under physiological conditions, with optimal temperatures around 37°C and neutral pH .

Major Products: The major products formed from reactions involving Uridine 5’-Diphospho-N-acetylglucosamine-d3 include glycosaminoglycans, proteoglycans, and glycolipids. These products are essential for various cellular functions, including cell signaling and structural integrity .

Mechanism of Action

Uridine 5’-Diphospho-N-acetylglucosamine-d3 exerts its effects by serving as a sugar donor in glycosylation reactions. It is actively transported into the Golgi apparatus and endoplasmic reticulum, where it participates in the glycosylation of proteins and lipids. The compound also elicits feedback inhibition of the enzyme glutamine:fructose-6-phosphate amidotransferase, regulating the hexosamine biosynthetic pathway . This regulation is crucial for maintaining cellular homeostasis and responding to changes in nutrient availability .

Comparison with Similar Compounds

Comparison: Uridine 5’-Diphospho-N-acetylglucosamine-d3 is unique in its role as a sugar donor for N-acetylglucosamine residues, whereas similar compounds like Uridine 5’-Diphospho-N-acetylgalactosamine and Uridine 5’-Diphosphogalactose are involved in the transfer of different sugar residues. This specificity makes Uridine 5’-Diphospho-N-acetylglucosamine-d3 particularly important in the synthesis of glycosaminoglycans and other N-acetylglucosamine-containing biomolecules .

Properties

CAS No.

952753-75-2

Molecular Formula

C₁₇H₂₄D₃N₃O₁₇P₂

Molecular Weight

610.37

Synonyms

Uridine 5’-(Trihydrogen diphosphate) P’-[2-(Acetyl-2,2,2-d3-amino)-2-deoxy-α-D-glucopyranosyl] Ester

Origin of Product

United States

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